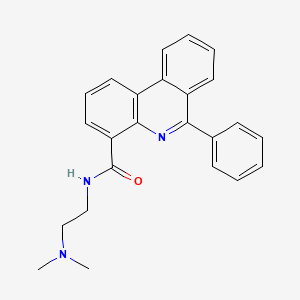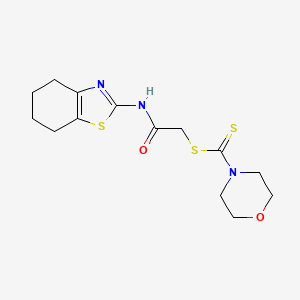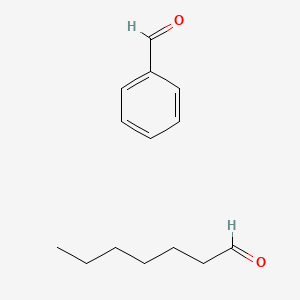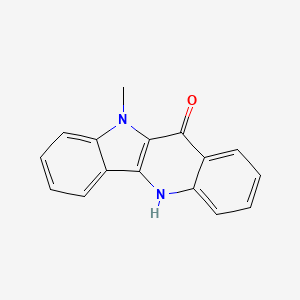
10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the indoloquinoline family, characterized by a fused ring system that includes both indole and quinoline moieties. Its molecular formula is C17H14N2O, and it is often studied for its potential biological activities and chemical properties.
Métodos De Preparación
The synthesis of 10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one typically involves a multi-step process. One efficient synthetic route includes:
Starting Materials: The synthesis begins with N-methyl-2,3-dibromoindole.
Cross-Coupling Reaction: A site-selective palladium-catalyzed cross-coupling reaction is performed with the starting material.
Cyclization: The intermediate product undergoes cyclization through a two-fold palladium-catalyzed carbon-nitrogen coupling with amines.
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon positions, using common reagents like halogens and alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts, amines, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparación Con Compuestos Similares
10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one can be compared with other indoloquinoline derivatives, such as:
5,10-Dihydroindolo(3,2-b)indoles: These compounds have similar structures but differ in their substitution patterns and biological activities.
Indoloquinoline Alkaloids: Naturally occurring compounds with similar core structures but varying functional groups and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Número CAS |
80271-11-0 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
10-methyl-5H-indolo[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)14-15(18)16(19)10-6-2-4-8-12(10)17-14/h2-9H,1H3,(H,17,19) |
Clave InChI |
QVDRLIBKQUXZIZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)

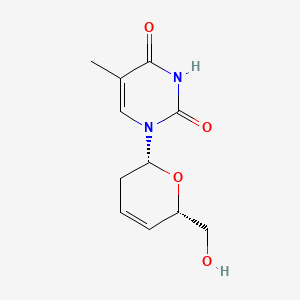
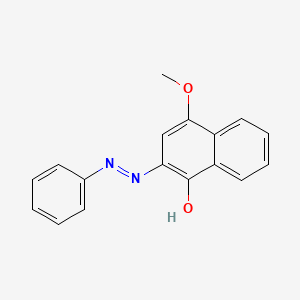
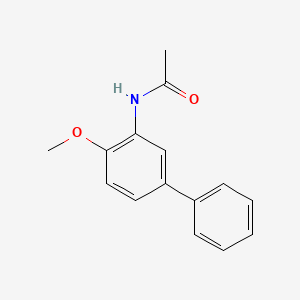
![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
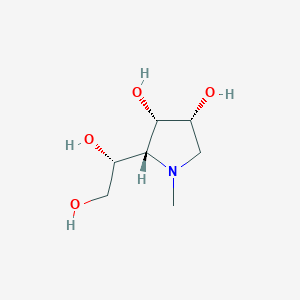
![5,10-Dihydroindolo[3,2-b]quinolin-11-one](/img/structure/B15196675.png)
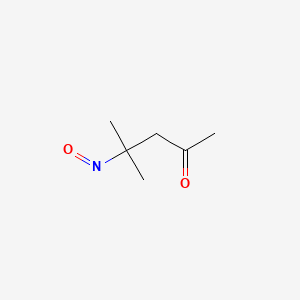
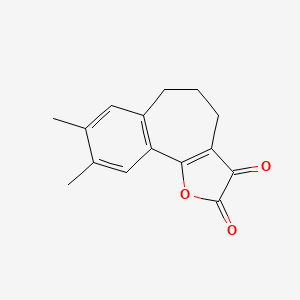
![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
